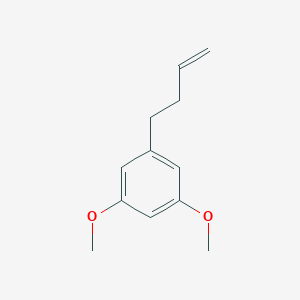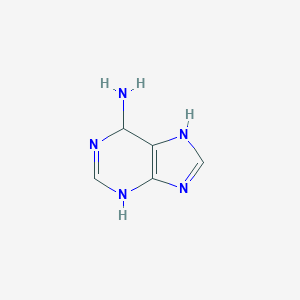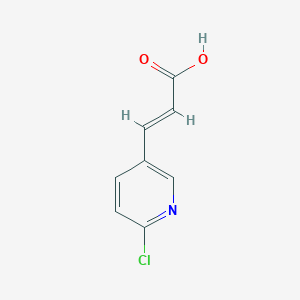
(E)-3-(6-Chloropyridin-3-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves methods that can potentially be applied to (E)-3-(6-Chloropyridin-3-yl)acrylic acid. For instance, synthesis techniques have been described for compounds such as 3-(1H-benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitriles and its derivatives through displacement reactions, highlighting methodologies that could be adapted for the target compound (Carta, Sanna, & Bacchi, 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to (E)-3-(6-Chloropyridin-3-yl)acrylic acid has been analyzed using X-ray diffraction techniques, providing insights into the arrangement of atoms and the geometry of the molecules. Such studies have laid the foundation for understanding the molecular configuration and bonding patterns which are crucial for determining the reactivity and properties of the compound (Guo, Chen, & Duan, 2012).
Chemical Reactions and Properties
Chemical reactions involving (E)-3-(6-Chloropyridin-3-yl)acrylic acid derivatives emphasize the compound's reactivity towards different reagents and conditions. The transformations often involve nucleophilic substitutions and addition reactions that modify the functional groups, leading to a wide range of derivatives with diverse chemical properties (Shen, Huang, Diao, & Lei, 2012).
Physical Properties Analysis
The physical properties of compounds closely related to (E)-3-(6-Chloropyridin-3-yl)acrylic acid, such as solubility, melting points, and crystalline structures, are determined using various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its application in materials science (Allan, Paton, Turvey, Bowley, & Gerrard, 1988).
Chemical Properties Analysis
The chemical properties of (E)-3-(6-Chloropyridin-3-yl)acrylic acid and its analogs are characterized by their reactivity patterns, stability under various conditions, and interactions with other chemical species. Studies on similar compounds provide a basis for predicting the behavior of (E)-3-(6-Chloropyridin-3-yl)acrylic acid in chemical reactions, which is crucial for its application in organic synthesis and material science (Hamad & Hashem, 2000).
科学的研究の応用
Photophysical Properties and Proton Transfer
Research on hydrogen bonding compounds related to acrylic acid derivatives, such as (E)-2-benzamido-3-(pyridin-2-yl) acrylic acid, has revealed insights into excited-state intramolecular proton transfer. These compounds exhibit dual emission and are sensitive to solvent polarity, indicating potential applications in photophysical studies and sensor development (Guo, Chen, & Duan, 2012).
Polymer Science and Solubility
Studies on polythiophene derivatives, including poly(3-thiophen-3-yl acrylic acid), combine theoretical and experimental approaches to understand their structural and electronic properties. These polymers' solubility in polar solvents and their potential applications in electronic and photovoltaic devices highlight the versatility of acrylic acid derivatives in materials science (Bertran et al., 2008).
Corrosion Inhibition
Chromone-3-acrylic acid derivatives have been investigated for their role in corrosion inhibition on low alloy steel. The study combines experimental techniques with theoretical modeling, demonstrating these compounds' effectiveness in protecting metals against corrosion, suggesting applications in materials engineering and preservation (Kumar et al., 2017).
Cell Mechanobiology
In cell mechanobiology research, acrylic acid derivatives have been used to functionalize polyacrylamide substrates. These functionalized substrates offer precise control over cellular microenvironments, aiding in the study of cell behavior in response to mechanical stimuli (Poellmann & Wagoner Johnson, 2013).
Fluorescent Probes
Acrylic acid derivatives have also been employed in designing fluorescent probes for sensing biomolecules, such as cysteine. The development of these probes illustrates the potential of acrylic acid derivatives in bioanalytical chemistry, offering tools for detecting and studying biological molecules in complex environments (Dai et al., 2014).
特性
IUPAC Name |
(E)-3-(6-chloropyridin-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCOZQLIBKEIAJ-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=C/C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(6-Chloropyridin-3-yl)acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
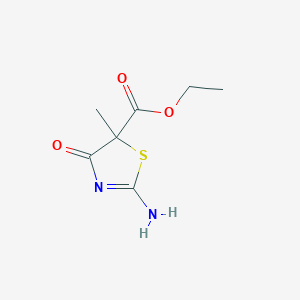
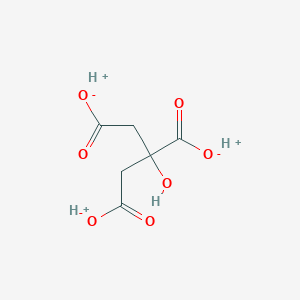
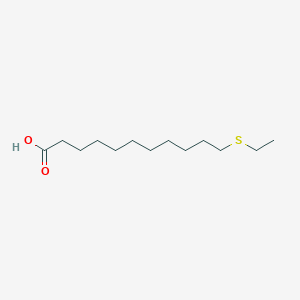
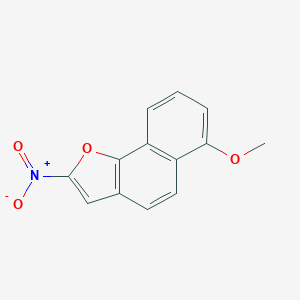
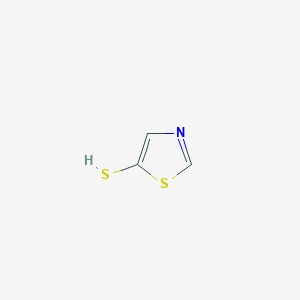
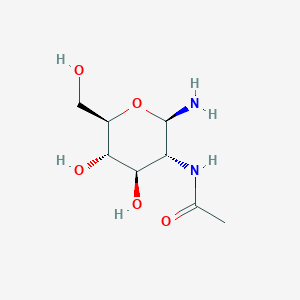
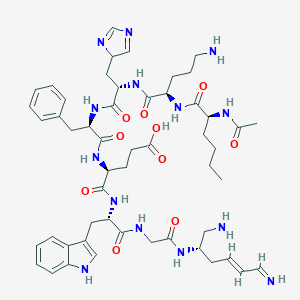
![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)
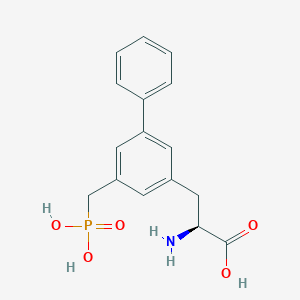
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
